3-(4-chloro-1,1-dioxo-1lambda6-thiolan-3-yl)-1-phenylurea
Description
3-(4-Chloro-1,1-dioxo-1λ⁶-thiolan-3-yl)-1-phenylurea is a urea derivative characterized by a substituted thiolan (tetrahydrothiophene) ring system. The phenylurea group introduces aromaticity, which may influence binding interactions in biological or chemical systems.
Properties
IUPAC Name |
1-(4-chloro-1,1-dioxothiolan-3-yl)-3-phenylurea | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H13ClN2O3S/c12-9-6-18(16,17)7-10(9)14-11(15)13-8-4-2-1-3-5-8/h1-5,9-10H,6-7H2,(H2,13,14,15) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WDOATTIPRJSJMN-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C(C(CS1(=O)=O)Cl)NC(=O)NC2=CC=CC=C2 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H13ClN2O3S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
288.75 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-(4-chloro-1,1-dioxo-1lambda6-thiolan-3-yl)-1-phenylurea typically involves the reaction of 4-chloro-1,1-dioxo-1lambda6-thiolane with phenyl isocyanate under controlled conditions. The reaction is usually carried out in an inert atmosphere to prevent unwanted side reactions. Common solvents used in this synthesis include dichloromethane or tetrahydrofuran, and the reaction is often catalyzed by a base such as triethylamine.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often involving continuous flow reactors and automated systems to ensure consistent quality. Purification steps such as recrystallization or chromatography are employed to isolate the desired product.
Chemical Reactions Analysis
Types of Reactions
3-(4-chloro-1,1-dioxo-1lambda6-thiolan-3-yl)-1-phenylurea can undergo various chemical reactions, including:
Oxidation: The thiolane ring can be oxidized to form sulfoxides or sulfones.
Reduction: The compound can be reduced to remove the chlorine atom or to modify the thiolane ring.
Substitution: The chlorine atom can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Reagents such as hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) are commonly used.
Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are employed.
Substitution: Nucleophiles such as amines or thiols can be used to replace the chlorine atom.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while substitution reactions can introduce various functional groups in place of the chlorine atom.
Scientific Research Applications
3-(4-chloro-1,1-dioxo-1lambda6-thiolan-3-yl)-1-phenylurea has several scientific research applications:
Chemistry: It is used as a building block in organic synthesis and as a reagent in various chemical reactions.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent.
Industry: It is used in the development of new materials and as an intermediate in the synthesis of other compounds.
Mechanism of Action
The mechanism of action of 3-(4-chloro-1,1-dioxo-1lambda6-thiolan-3-yl)-1-phenylurea involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, altering their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and context of use.
Comparison with Similar Compounds
Target Compound :
- Structure : 4-Chloro-1,1-dioxothiolan-3-yl group + phenylurea.
- Chlorine substituent may increase electrophilicity and influence metabolic stability.
Analog 1 : 3-[3-(Dimethylamino)propyl]-1-phenylurea (CAS 32022-55-2)
Analog 2 : Chlorinated Ureas (e.g., 4-Chloroaniline derivatives)
- Structure : Chlorinated aromatic amines with urea linkages.
- Key Features :
Physicochemical Properties
Notes:
- Chlorine in both the target and 4-chloroaniline derivatives raises concerns about bioaccumulation and toxicity, though specific data for the target are lacking .
Reactivity and Stability
- Chlorine may participate in nucleophilic substitution under alkaline conditions.
- Analog 1 :
- Analog 2: Chlorinated aromatics are prone to photodegradation, releasing hazardous byproducts (e.g., chlorophenols) .
Research Needs :
- Empirical data on the target compound’s toxicity, stability, and metabolic pathways are absent in the evidence.
- Comparative studies using computational models (e.g., QSAR) could predict its environmental and biological behavior .
Biological Activity
3-(4-chloro-1,1-dioxo-1lambda6-thiolan-3-yl)-1-phenylurea is a compound of interest in medicinal chemistry due to its potential biological activities. This article explores its biological activity, including mechanisms of action, structure-activity relationships (SAR), and relevant case studies.
Chemical Structure and Properties
The molecular formula for 3-(4-chloro-1,1-dioxo-1lambda6-thiolan-3-yl)-1-phenylurea is with a molecular weight of approximately 264.71 g/mol. The compound features a phenylurea backbone, which is known for various biological activities, particularly in cancer therapy and enzyme inhibition.
The biological activity of this compound is primarily attributed to its ability to inhibit specific enzymes involved in metabolic pathways. Notably, it has been studied for its inhibitory effects on indoleamine 2,3-dioxygenase 1 (IDO1), an enzyme that plays a crucial role in tryptophan metabolism and immune response modulation.
Enzyme Inhibition
Research indicates that compounds similar to 3-(4-chloro-1,1-dioxo-1lambda6-thiolan-3-yl)-1-phenylurea can exhibit potent IDO1 inhibition. For instance, derivatives with modifications to the phenyl group have shown varying degrees of inhibitory activity against IDO1, with some achieving IC50 values in the low micromolar range .
Antitumor Activity
In vivo studies have demonstrated that phenylurea derivatives can significantly inhibit tumor growth. For example, a related compound administered at 15 mg/kg daily resulted in a tumor growth inhibition (TGI) of approximately 40.5% in a B16F10 xenograft model . The presence of the dioxo-thiolane moiety is believed to enhance the interaction with biological targets, increasing the efficacy of these compounds.
Antimicrobial and Anti-inflammatory Properties
Preliminary studies suggest that compounds containing the thiolane moiety may exhibit antimicrobial and anti-inflammatory properties. This is attributed to their ability to interact with various biological targets, including enzymes and receptors involved in inflammatory responses.
Structure-Activity Relationship (SAR)
The SAR studies indicate that modifications on the phenyl ring significantly affect the biological activity of these compounds. For instance:
- Substitution Patterns : Substituting different groups at the ortho, meta, or para positions on the phenyl ring alters IDO1 inhibitory activity. Compounds with para-substituents generally show higher potency compared to those with ortho or meta substitutions .
| Compound | Substituent | IC50 (μM) | Activity |
|---|---|---|---|
| i12 | None | 0.5 | Potent IDO1 inhibitor |
| i8 | Cl | 8.5 | Moderate IDO1 inhibitor |
| i10 | CN | >20 | No activity |
Case Studies
Several studies have focused on the synthesis and evaluation of phenylurea derivatives:
- Synthesis and Evaluation : A study synthesized a series of phenyl urea derivatives and evaluated their IDO1 inhibitory activities. The most potent derivative showed an IC50 value of 0.5 μM against IDO1 while exhibiting no significant activity against TDO (tryptophan 2,3-dioxygenase) .
- In Vivo Pharmacokinetics : The pharmacokinetic profile of selected compounds demonstrated favorable characteristics such as moderate plasma clearance and high oral bioavailability, indicating potential for therapeutic applications .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
